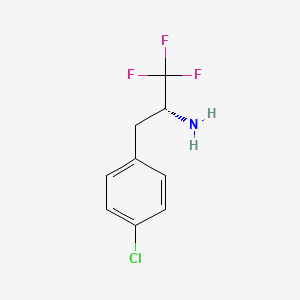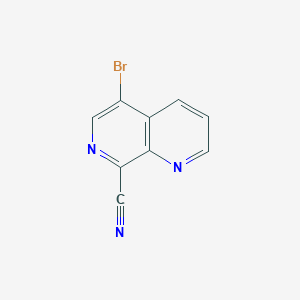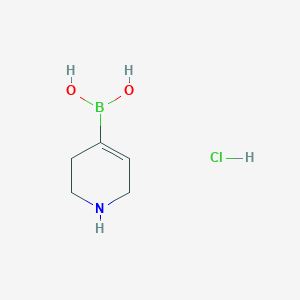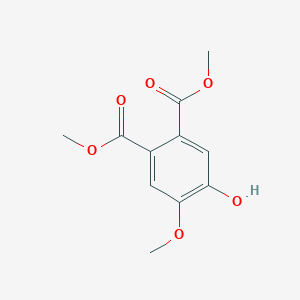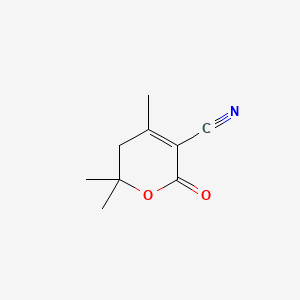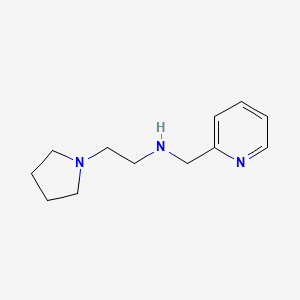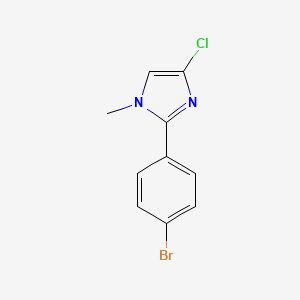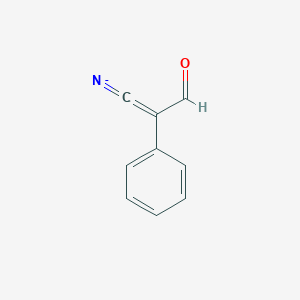
(Z)-2-cyano-2-phenylethenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-2-phenylethenolate is an organic compound characterized by the presence of a cyano group (–CN) and a phenyl group (–C₆H₅) attached to an ethenolate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-2-phenylethenolate typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an isomerization step to yield the (Z)-isomer. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-2-phenylethenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the phenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
(Z)-2-cyano-2-phenylethenolate is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins, providing insights into enzyme inhibition and protein-ligand binding.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-2-phenylethenolate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The phenyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-2-phenylethenolate: The geometric isomer of (Z)-2-cyano-2-phenylethenolate, differing in the spatial arrangement of the cyano and phenyl groups.
Benzylidenemalononitrile: A related compound with a similar structure but lacking the ethenolate moiety.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different biological activities and chemical properties compared to its isomers and related compounds.
Properties
Molecular Formula |
C9H6NO- |
|---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
(3-oxo-2-phenylprop-1-enylidene)azanide |
InChI |
InChI=1S/C9H6NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7H/q-1 |
InChI Key |
JHLMQRBLVWPIQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=[N-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


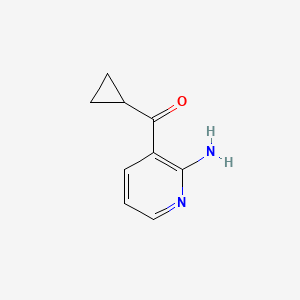
![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)
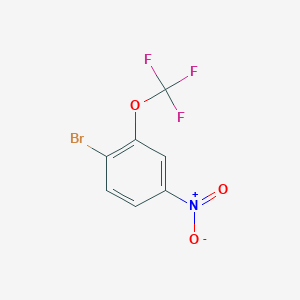
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)
